1,2,4,5-Tetrachloro-3-iodobenzene
Overview
Description
1,2,4,5-Tetrachloro-3-iodobenzene is an organic compound characterized by a benzene ring substituted with four chlorine atoms and one iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3-iodobenzene can be synthesized through the iodination of 1,2,4,5-tetrachlorobenzene. One common method involves the reaction of 1,2,4,5-tetrachlorobenzene with iodine and sodium metaperiodate in concentrated sulfuric acid . This reaction typically yields cube-shaped crystals of the compound upon recrystallization from a benzene solution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrachloro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized using reagents such as [bis(trifluoroacetoxy)]iodobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles and electron-withdrawing groups on the benzene ring facilitate these reactions.
Oxidation: Oxidizing agents like [bis(trifluoroacetoxy)]iodobenzene are used under controlled conditions to achieve the desired oxidation state.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can yield compounds such as tetrachloro-1,4-benzoquinone.
Scientific Research Applications
1,2,4,5-Tetrachloro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of halogen bonding interactions.
Biology and Medicine:
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrachloro-3-iodobenzene involves its reactivity due to the presence of both chlorine and iodine substituents. The iodine atom, being more reactive, often participates in nucleophilic substitution reactions, while the chlorine atoms contribute to the compound’s overall stability and reactivity profile .
Comparison with Similar Compounds
1,2,4,5-Tetrachlorobenzene: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
1,2,4,5-Tetrachloro-3,6-diiodobenzene:
Uniqueness: 1,2,4,5-Tetrachloro-3-iodobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes. Its combination of chlorine and iodine atoms makes it a valuable compound for studying halogen bonding and for use in various synthetic applications.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOGYOBZKZJEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334401 | |
Record name | 1,2,4,5-Tetrachloro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32770-82-4 | |
Record name | 1,2,4,5-Tetrachloro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-IODO-2,3,5,6-TETRACHLOROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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